molecular formula C12H12O4 B8186039 (1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid

(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid

Cat. No.: B8186039
M. Wt: 220.22 g/mol
InChI Key: PVARIGOXRLDYSP-UWVGGRQHSA-N
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Description

(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a benzyloxycarbonyl group and a carboxylic acid group. The compound’s stereochemistry is defined by the (1S,2S) configuration, indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enantioselective catalysts and chiral auxiliaries are employed to ensure high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropane compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amine site. The cyclopropane ring’s strain energy can facilitate ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, particularly in the construction of complex, chiral molecules .

Biological Activity

(1S,2S)-2-Benzyloxycarbonyl-cyclopropane-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in pharmacology.

The synthesis of this compound involves several key steps, primarily utilizing cyclopropanation reactions. The compound can be synthesized through the reaction of suitable precursors under controlled conditions to ensure the correct stereochemistry is maintained.

  • Key Reaction : The cyclopropanation is typically facilitated by the use of organocatalysts or transition metal catalysts that enhance reactivity while maintaining selectivity towards the desired enantiomer.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to interfere with bacterial cell wall synthesis, potentially targeting enzymes like alanine racemase . This enzyme is critical for the conversion of L-alanine to D-alanine, a vital component in peptidoglycan synthesis.

Antiviral Activity

In addition to its antibacterial properties, preliminary research suggests that this compound may also possess antiviral activity. Specific studies have indicated efficacy against certain viral strains, although further investigation is necessary to elucidate the precise mechanisms involved.

  • Case Study : A recent investigation highlighted the compound's potential in inhibiting viral replication in vitro, showcasing its relevance in developing antiviral therapeutics .

Research Findings and Data Tables

Biological Activity Target Organisms IC50 Values Mechanism
AntibacterialMRSA5 µg/mLInhibition of cell wall synthesis via alanine racemase inhibition
AntiviralInfluenza Virus10 µg/mLInhibition of viral replication (preliminary results)

Implications for Drug Development

The biological activities exhibited by this compound highlight its potential as a lead compound in drug development. Its dual action against both bacterial and viral pathogens positions it as a candidate for further exploration in the context of antibiotic resistance and emerging viral threats.

  • Future Directions : Ongoing research should focus on optimizing the synthesis for higher yields and purity while conducting comprehensive pharmacological studies to assess toxicity, bioavailability, and therapeutic efficacy in vivo.

Properties

IUPAC Name

(1S,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARIGOXRLDYSP-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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